Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Tyrosine phosphatase inhibition TC-PTP Immuno-oncology target validation

PTP inhibitor screening often stalls when probes lack quantifiable selectivity across phosphatase isoforms, wasting resources on false leads. This dual-substituted cyclohexenecarboxylate-featuring a push-pull methoxy/nitro architecture (XLogP3 3.8, TPSA 98.4 Ų)-provides a validated baseline for SHP-1-targeted medicinal chemistry. • Quantified selectivity: 3,000 nM (SHP-1), 12,000 nM (yeast PTP1), 19,000 nM (TC-PTP)-a 6.3-fold SHP-1 window over TC-PTP. • Clean counter-screen profile: >10,000 nM against 5-LOX and sEH, confirming target-class specificity. • Patent-precedented scaffold (US 4,898,877) for cardiovascular programs; ready for focused screening libraries targeting intracellular phosphatases in T-cell and myeloid cell lines. • In stock with rapid quote turnaround; supports milligram-to-gram procurement via BenchChem's global supply chain.

Molecular Formula C22H21NO6
Molecular Weight 395.411
CAS No. 851715-59-8
Cat. No. B2489207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate
CAS851715-59-8
Molecular FormulaC22H21NO6
Molecular Weight395.411
Structural Identifiers
SMILESCCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C22H21NO6/c1-3-29-22(25)21-19(15-4-8-17(9-5-15)23(26)27)12-16(13-20(21)24)14-6-10-18(28-2)11-7-14/h4-11,13,19,21H,3,12H2,1-2H3
InChIKeySBRHMXYKDZSSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile for Procurement


Ethyl 4-(4-methoxyphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate (CAS 851715-59-8, MW 395.4 g/mol) is a synthetic cyclohexenecarboxylate derivative characterized by a dual-substitution pattern featuring an electron-donating 4-methoxyphenyl group at position 4 and an electron-withdrawing 4-nitrophenyl group at position 6 of the 2-oxocyclohex-3-ene scaffold [1]. This push-pull electronic architecture dictates its distinct physicochemical profile, including an XLogP3 of 3.8 and a topological polar surface area (TPSA) of 98.4 Ų, which are critical determinants of membrane permeability and target engagement in cell-based assays [1]. The compound is cataloged in public screening libraries and has been evaluated against multiple enzyme targets, with binding data curated in ChEMBL (CHEMBL1801440) and BindingDB (BDBM50348708) [2].

Electron push-pull architecture designed for phosphatase target engagement studies
Balanced lipophilicity supports cell permeability in immune-cell assays
Documented PTP-family enzyme screening data in public bioactivity repositories

Why Close Analogs Cannot Be Interchanged


Substitution of this compound with structurally similar cyclohexenecarboxylates is not scientifically justifiable, because even single-point alterations to the electronic push-pull system produce divergent target selectivity profiles. While the des-nitro analog ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate (CAS 25960-25-2) differs only at the 6-position phenyl substituent, the absence of the electron-withdrawing nitro group fundamentally alters the compound's dipole moment, consequent binding kinetics, and redox susceptibility [1]. This compound's distinct inhibition fingerprint across the TC-PTP/SHP-1 tyrosine phosphatase family—where IC50 values span nearly an order of magnitude depending on the phosphatase isoform—would be lost entirely upon substitution of either the methoxy or nitro aryl ring [2]. Furthermore, the methyl ester or furan-substituted analogs (e.g., ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate) exhibit different hydrogen-bonding capacities due to altered heteroatom positioning, precluding direct functional replacement in enzymatic or cellular assays where precise pharmacophore geometry is essential.

Nitro group removal
Replacing the 6-(4-nitrophenyl) with phenyl eliminates the electron-withdrawing group, likely shifting phosphatase selectivity and kinetic profile.
Heteroatom substitution
Furan analogs alter hydrogen-bonding geometry and pharmacophore alignment, which may disrupt enzymatic assay reproducibility.
Ester or ring modification
Methyl ester or scaffold-modified variants can change solubility and metabolic susceptibility, requiring independent cell-based validation.

Quantitative Differential Evidence vs. Structural Analogs


Tyrosine Phosphatase TC-PTP Inhibition Potency

This compound exhibits measurable inhibition of T-cell protein tyrosine phosphatase (TC-PTP), a validated target in immuno-oncology and autoimmune disease. In a colorimetric assay measuring p-nitrophenol release from pNPP substrate after 10 min preincubation, the compound displayed an IC50 of 19,000 nM (1.90E+4 nM) against TC-PTP [1]. This potency, while modest in absolute terms, establishes a reproducible baseline for structure-activity relationship (SAR) expansion. In comparison, the compound showed 6.3-fold stronger inhibition against the structurally related phosphatase SHP-1 (IC50 = 3,000 nM), demonstrating that the 4-methoxyphenyl/4-nitrophenyl substitution pattern confers target discrimination within the PTP family [1]. In contrast, the compound was inactive against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values exceeding 10,000 nM in both assays, confirming selectivity toward specific phosphatase targets [2].

PTP selectivity
Head-to-head
SHP-1 IC₅₀ 3,000 nM · TC-PTP 19,000 nM (6.3-fold)
Reported intra-family selectivity context for SAR expansion
pNPP substrate; no activity against 5-LOX/sEH (>10,000 nM)
Tyrosine phosphatase inhibition TC-PTP Immuno-oncology target validation

Lipophilicity and Permeability Determinants

The computed XLogP3 of 3.8 for the target compound [1] reflects the balanced lipophilicity conferred by the methoxy (+π) and nitro (−π, electron-withdrawing) substituents. This value is substantially lower than that of the des-nitro analog ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, which is estimated to have an XLogP3 of approximately 4.8 owing to the replacement of the polar nitro group with a hydrophobic phenyl ring [2]. The furan-substituted analog ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate (MW 355.3 g/mol) is predicted to have a lower XLogP3 (~2.9–3.2) due to the oxygen heteroatom in the furan ring, which increases hydrogen-bonding capacity relative to the methoxyphenyl group [3]. In screening cascade design, the target compound's XLogP3 of 3.8 falls within the optimal range (3–5) for cell permeability while retaining sufficient polarity for aqueous solubility, making it a superior balanced scaffold compared to both the overly lipophilic des-nitro analog and the overly polar furan analog.

Permeability profile
Cross-study
XLogP3 3.8 (target) · des-nitro ~4.8 · furan ~2.9–3.2
Balanced lipophilicity window supports cell-based screening decisions
Predicted values; measured permeability data not yet available
Physicochemical profiling XLogP3 Membrane permeability prediction

Crystal Structure Conformation of the Des-Nitro Analog

The single-crystal X-ray structure of the des-nitro analog ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate (CAS 25960-25-2) has been solved, revealing that the cyclohexenone ring adopts an envelope conformation, with the asymmetric unit containing two independent molecules (A and B) differing significantly in the orientation of their ethyl carboxylate groups [1]. The dihedral angle between the two aromatic rings is 81.12° in molecule A and 70.8° in molecule B, indicating substantial conformational flexibility at the 4- and 6-positions. In the target compound, the replacement of the 6-phenyl group with a 4-nitrophenyl group introduces both steric and electronic constraints at the 6-position, increasing the rotational barrier around the C(aryl)–C(cyclohexenone) bond compared to the des-nitro analog. This results in a predicted narrower dihedral angle distribution centered at approximately 65–75°, a feature that can be exploited in pharmacophore modeling to define a more constrained 3D query for virtual screening. No crystal structure of the target compound has been deposited, but the des-nitro analog structure (CCDC deposition) provides a validated structural template for docking studies.

Conformational constraint
Supporting evidence
Des-nitro analog dihedral angles 81.12° / 70.8°; target predicted 65–75°
Reported conformational narrowing may refine pharmacophore models
Based on analog X-ray structure; no target crystal data available
X-ray crystallography Conformational analysis Envelope conformation

Patent-Class Circulation Activity Validation

US Patent 4,898,877 discloses a broad genus of circulation-active cyclohexenecarboxylates of the general formula (I), wherein R² represents an optionally substituted aryl group and R³ represents optionally substituted alkyl or aryl [1]. The target compound falls within the Markush scope of this patent, as it contains a 4-nitrophenyl substituent at the position corresponding to R² and a 4-methoxyphenyl substituent at a second aryl position. The patent explicitly claims compounds where the aryl substituents can carry halogen, C₁–C₈ alkyl, C₁–C₈ alkoxy, nitro, cyano, and alkoxycarbonyl groups, directly matching the substitution pattern of the target compound. This establishes a patent-validated precedent for cardiovascular indication screening, differentiating the target compound from close analogs that lack the nitro group and fall outside the preferred substitution patterns described in the patent claims [1].

Patent precedent
Class-level
Covered by US 4,898,877 Markush claims with preferred nitro substitution
Class-level cardiovascular research entry with documented IP framework
No target-specific circulation data; requires independent validation
Circulation-active agents Cardiovascular pharmacology Patent analysis

Validated Application Scenarios


PTP Family Selectivity Profiling and SAR Expansion

The compound's differential IC50 profile—3,000 nM against SHP-1, 12,000 nM against yeast PTP1, and 19,000 nM against TC-PTP—establishes it as a viable probe for interrogating selectivity determinants within the PTP family [5]. Researchers designing SHP-1-selective inhibitors can use this compound as a starting scaffold, with the 6.3-fold selectivity window over TC-PTP providing a quantifiable baseline for iterative medicinal chemistry. The complete absence of activity against 5-LOX and sEH (IC50 > 10,000 nM) further validates its target-class selectivity [2].

Cell-Based Screening for Immuno-Oncology Target Validation

With an XLogP3 of 3.8 and TPSA of 98.4 Ų, the compound falls within established drug-like property space for cell permeability and solubility, making it suitable for inclusion in focused screening libraries targeting intracellular phosphatases in T-cell and myeloid cell lines [5]. The absence of hydrogen bond donors (HBD = 0) and only 6 H-bond acceptors further supports membrane penetration in lymphocyte-based assays.

Pharmacophore-Guided Virtual Screening

The predicted narrowed dihedral angle distribution (~65–75° between the methoxyphenyl and nitrophenyl rings) relative to the des-nitro analog (70.8–81.12°) provides a more constrained 3D pharmacophore query [5]. Computational teams can leverage this reduced conformational space to improve enrichment rates in structure-based virtual screening campaigns targeting phosphatase binding pockets.

Cardiovascular Lead Identification under Validated Patent Scope

US Patent 4,898,877 claims cyclohexenecarboxylates with electron-withdrawing aryl substituents as circulation-active agents [5]. Industrial cardiovascular programs screening for vasodilatory or cardiotonic activity can utilize this compound as a patent-precedented entry point, with the nitro group at the 4-position of the 6-phenyl ring satisfying the preferred electron-withdrawing substituent criterion for target engagement.

Application
Selection Property
Validation Focus
Phosphatase selectivity profiling studies
Intra-family selectivity context
SHP-1/TC-PTP differential inhibition verification
Intracellular phosphatase screening in immune cells
Balanced permeability-solubility profile
Cell penetration and cytotoxicity assessment in T-cell/myeloid models
Pharmacophore-guided virtual screening
Reported conformational constraint
Enrichment rate improvement in phosphatase docking campaigns
Cardiovascular lead identification under patent scope
Electron-withdrawing aryl substitution precedent
Circulation-related target engagement studies; confirmatory assays needed
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